Glucosamine Sulfate Potassium Chloride

Descripción general

Descripción

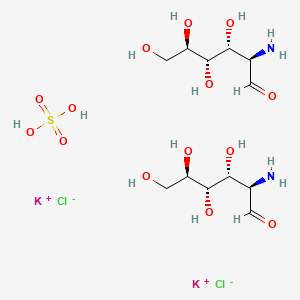

Sulfato de glucosamina cloruro de potasio: es un compuesto comúnmente utilizado en suplementos dietéticos destinados a apoyar la salud de las articulaciones. Es una combinación de sulfato de glucosamina y cloruro de potasio, donde la glucosamina es un aminoazúcar que juega un papel crucial en la formación y reparación del cartílago. Este compuesto se utiliza a menudo para aliviar los síntomas de la osteoartritis y otras afecciones relacionadas con las articulaciones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfato de glucosamina cloruro de potasio se sintetiza típicamente mediante la reacción de clorhidrato de glucosamina con sulfato de potasio. La reacción implica los siguientes pasos:

Disolución: El clorhidrato de glucosamina se disuelve en agua.

Neutralización: Se agrega hidróxido de potasio para neutralizar la solución.

Sulfatación: Luego se agrega sulfato de potasio a la solución, lo que lleva a la formación de sulfato de glucosamina cloruro de potasio.

Cristalización: Se permite que la solución cristalice y los cristales se recogen y se secan.

Métodos de producción industrial: En entornos industriales, la producción de sulfato de glucosamina cloruro de potasio involucra reactores a gran escala donde las reacciones anteriores se llevan a cabo bajo condiciones controladas. El proceso incluye:

Mezcla: Se utilizan mezcladores grandes para combinar los reactivos.

Calentamiento: La mezcla se calienta para facilitar la reacción.

Filtración: La solución resultante se filtra para eliminar las impurezas.

Cristalización: La solución purificada se cristaliza luego para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de glucosamina cloruro de potasio experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En soluciones acuosas, el sulfato de glucosamina puede hidrolizarse para formar glucosamina y ácido sulfúrico.

Oxidación: La glucosamina se puede oxidar para formar ácido glucosámico.

Sustitución: El grupo sulfato se puede sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Hidrólisis: Agua y condiciones ácidas o básicas.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Varios reactivos dependiendo de la sustitución deseada.

Principales productos formados:

Hidrólisis: Glucosamina y ácido sulfúrico.

Oxidación: Ácido glucosámico.

Sustitución: Varios derivados de glucosamina sustituidos.

Aplicaciones Científicas De Investigación

Química: El sulfato de glucosamina cloruro de potasio se utiliza como precursor en la síntesis de varios derivados de glucosamina, que son importantes en el estudio de los glucosaminoglucanos y otras moléculas biológicas .

Biología: En la investigación biológica, este compuesto se utiliza para estudiar los efectos de la glucosamina en los procesos celulares, incluido su papel en la síntesis del cartílago y otros tejidos conectivos .

Medicina: El sulfato de glucosamina cloruro de potasio se utiliza ampliamente en el tratamiento de la osteoartritis y otros trastornos articulares. Se cree que ayuda en la reparación y el mantenimiento del cartílago, lo que reduce el dolor y mejora la función articular .

Industria: En la industria farmacéutica, este compuesto se utiliza en la formulación de suplementos dietéticos y medicamentos destinados a mejorar la salud de las articulaciones .

Mecanismo De Acción

El sulfato de glucosamina cloruro de potasio ejerce sus efectos principalmente a través de los siguientes mecanismos:

Síntesis de cartílago: La glucosamina es un precursor de los glucosaminoglucanos, que son componentes esenciales del cartílago.

Efectos antiinflamatorios: Se ha demostrado que la glucosamina reduce la inflamación en los tejidos articulares, lo que puede aliviar el dolor y mejorar la función articular.

Objetivos moleculares y vías: La glucosamina interactúa con varios objetivos moleculares, incluidas las enzimas implicadas en la degradación y la síntesis del cartílago.

Comparación Con Compuestos Similares

Compuestos similares:

Clorhidrato de glucosamina: Otra forma común de glucosamina utilizada en suplementos dietéticos. Es similar al sulfato de glucosamina cloruro de potasio, pero carece del grupo sulfato.

N-Acetil glucosamina: Un derivado de la glucosamina que se utiliza en diversas aplicaciones biológicas y médicas.

Sulfato de condroitina: A menudo utilizado en combinación con glucosamina, el sulfato de condroitina es otro compuesto que apoya la salud de las articulaciones.

Comparación:

Clorhidrato de glucosamina vs. sulfato de glucosamina cloruro de potasio: Se cree que el sulfato de glucosamina cloruro de potasio es más eficaz para apoyar la salud de las articulaciones debido a la presencia del grupo sulfato, que es esencial para la síntesis del cartílago.

N-Acetil glucosamina vs. sulfato de glucosamina cloruro de potasio: La N-Acetil glucosamina es más estable y tiene diferentes efectos biológicos en comparación con el sulfato de glucosamina cloruro de potasio.

Sulfato de condroitina vs. sulfato de glucosamina cloruro de potasio: Ambos compuestos se utilizan para apoyar la salud de las articulaciones, pero funcionan a través de diferentes mecanismos.

Propiedades

IUPAC Name |

dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRLIPOHALCCV-VQRMJQQYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2K2N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296149-08-0 | |

| Record name | Glucosamine sulfate potassium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in characterizing Glucosamine Sulfate Potassium Chloride and how have researchers addressed them?

A1: Analyzing this compound can be challenging. For instance, using High-Performance Liquid Chromatography (HPLC) with UV detection at the commonly used wavelength for Glucosamine (195 nm) can lead to interference from chloride ions present in the compound []. To overcome this, researchers have explored alternative detection methods and chromatographic conditions. One approach involves using a different type of HPLC column (Hedera NH2) and a mobile phase consisting of acetonitrile and phosphate buffer []. This method has shown improved separation and accurate quantification of Glucosamine without the need for derivatization. Additionally, thin layer chromatography (TLC) has been successfully employed to detect related substances in this compound, offering a simple, sensitive, and specific analytical tool for quality control [].

Q2: How does the preparation method of this compound impact its purity and what are the implications for its use in pharmaceutical applications?

A3: The purity of this compound is crucial, especially for pharmaceutical use. Studies highlight that achieving high purity levels requires careful control of the manufacturing process []. A multi-step process involving ion exchange reactions, the addition of a precipitating solvent like ethanol, and freeze-drying is typically employed [, ]. Optimization of parameters such as reaction temperature, reactant ratios, and solvent concentration is essential to maximize yield and minimize impurities. High purity levels are critical for ensuring the safety and efficacy of this compound in clinical settings.

Q3: Are there any safety concerns regarding the potassium content in this compound for specific patient populations?

A4: Yes, the potassium content in this compound raises concerns for patients with conditions requiring restricted potassium intake, such as those with renal disease []. While Glucosamine Hydrochloride and N-acetylglucosamine supplements available in Japan contain minimal potassium, foreign products often use this compound for stabilization, leading to significantly higher potassium levels []. This discrepancy highlights the importance of clear labeling and awareness among healthcare professionals regarding the potassium content of different Glucosamine supplements, especially when prescribing them to patients with restricted potassium intake.

Q4: What research has been conducted on improving the formulation of this compound?

A6: Researchers have investigated improving the delivery and efficacy of this compound through advanced formulations. One study focused on optimizing the parameters for aqueous-based film coating of tablets containing the compound []. This research explored the influence of spray rate and inlet air temperature on coating uniformity, efficiency, and stability, paving the way for developing oral dosage forms with enhanced bioavailability and patient compliance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)

![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)

![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)

![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)

![3-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1513094.png)

![2-chloro-4-[(3-ethoxy-3-oxopropyl)ethylamino]-5-Pyrimidinecarboxylic acid ethyl ester](/img/structure/B1513097.png)